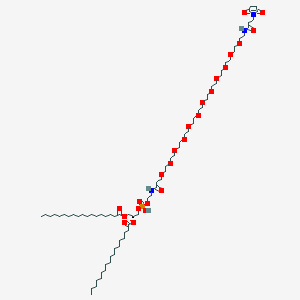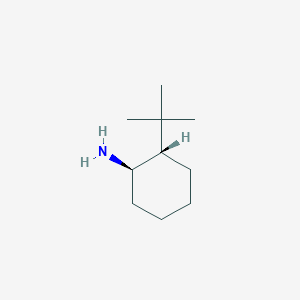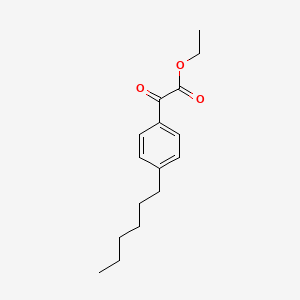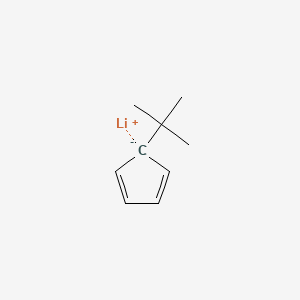
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-cyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a protective group for amines and is removed under basic conditions . The cyclobutanecarboxylic acid part of the molecule suggests that it might be a derivative of cyclobutanecarboxylic acid, which is a type of cyclic carboxylic acid .
Molecular Structure Analysis
The molecular structure would consist of a fluorene ring system attached to a carbonyl group, which is then linked to an amine that is bound to a 3,3-dimethylcyclobutanecarboxylic acid .Chemical Reactions Analysis
As a compound containing an Fmoc group, it would be expected to undergo reactions typical of Fmoc-protected amines, such as deprotection under basic conditions . The carboxylic acid group could participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the fluorene ring system could impart aromatic character and the carboxylic acid could contribute to acidity and potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
- Fluorene derivatives have been utilized in the synthesis of complex organic compounds, such as 2‐(9H‐Fluoren‐9-ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, which is prepared from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester, showing the versatility of fluorene-based reagents in organic synthesis (Le & Goodnow, 2004).
Materials Science
- Fluorene and its derivatives have been investigated for their potential in materials science, particularly in the synthesis of luminescent materials and organic light-emitting diode (OLED) materials, demonstrating their practical value in developing advanced materials (Xue-feng, 2013).
Fluorescent Sensing Technologies
- Novel fluorene compounds have been synthesized for highly selective sensing of picric acid, Fe3+, and L-arginine, showcasing the application of fluorene derivatives as efficient fluorescent sensors in detecting specific compounds and ions, which has significant implications for environmental monitoring and biochemical research (Han et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process amino acids, given its resemblance to amino acid structures . .
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of amino groups . The presence of this group suggests that the compound might interact with its targets through the Fmoc group, possibly undergoing reactions that remove or modify this group. The specific interactions and resulting changes depend on the nature of the target and the cellular context .
Biochemical Pathways
The compound could potentially be involved in biochemical pathways related to protein synthesis or modification, given the presence of the Fmoc group . It might affect the function or regulation of proteins that interact with or process amino acids.
Pharmacokinetics
The compound’s structure suggests it might be lipophilic, which could influence its absorption and distribution . The presence of the Fmoc group could also affect its metabolism, as this group can be removed by certain enzymes . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its potential involvement in protein-related processes, it might affect the function, regulation, or localization of certain proteins . .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors. For example, the pH and enzymatic conditions could affect the compound’s interactions with its targets and its potential reactions involving the Fmoc group . The presence of other molecules that interact with the same targets could also influence the compound’s action.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-21(2)12-22(13-21,19(24)25)23-20(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDXCMDALKUWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



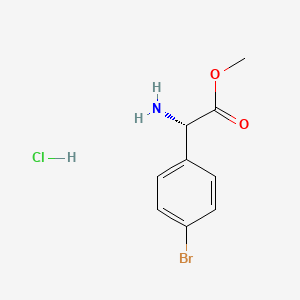
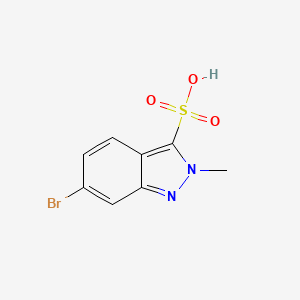

![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)
